molecular formula C9H9F3O3 B3123924 Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- CAS No. 313655-84-4

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-

Cat. No.: B3123924
CAS No.: 313655-84-4
M. Wt: 222.16 g/mol
InChI Key: JHMKQDMFYHWCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is an organic compound with the molecular formula C9H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- typically involves the reaction of 3-(trifluoromethoxy)phenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenoxyethanols.

Scientific Research Applications

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)ethanol
  • 3-(Trifluoromethoxy)benzoic acid
  • 1-Bromo-2-(trifluoromethoxy)ethane

Uniqueness

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound features a trifluoromethoxy group, which is known to enhance biological activity in various chemical contexts. The inclusion of trifluoromethyl groups in drug design has been associated with increased potency and selectivity for specific biological targets, such as enzymes and receptors.

2. Synthesis and Characterization

The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- typically involves the alkylation of phenolic compounds with trifluoromethoxy groups. One method reported involves the use of 4-(trifluoromethoxy)phenol as a starting material, which is reacted under basic conditions with an appropriate alkyl halide to yield the desired product .

Table 1: Synthesis Overview

StepReagentsConditionsProduct
14-(Trifluoromethoxy)phenol + Alkyl HalideBase, HeatEthanol, 2-[3-(trifluoromethoxy)phenoxy]-

3.1 Anticancer Activity

Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, related compounds have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study using the chick chorioallantoic membrane (CAM) model indicated that a structurally similar compound effectively inhibited angiogenesis in tumor tissues, suggesting a potential application for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- in cancer therapy .

3.2 Antimicrobial Effects

Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain analogs were tested against Gram-negative bacteria and demonstrated significant inhibition of the type III secretion system (T3SS), a critical virulence factor .

Table 2: Antimicrobial Activity

CompoundTarget PathogenIC50 (µM)
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-E. coli (T3SS)50
Related CompoundListeria monocytogenes<10

4. Structure-Activity Relationships (SAR)

The presence of the trifluoromethoxy group has been linked to enhanced activity against specific biological targets. SAR studies suggest that modifications around the phenolic ring can lead to variations in potency and selectivity:

  • Para-substitution of the phenolic ring enhances anti-inflammatory activity.
  • Ortho-substitution tends to increase cytotoxicity in cancer models.

5. Conclusion

Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- shows promising biological activities, particularly in anticancer and antimicrobial applications. The incorporation of trifluoromethoxy groups appears to play a crucial role in enhancing these activities. Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMKQDMFYHWCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethoxy)phenol (3 g, 16.8 mmol) in DMF (30 mL) was added 2-bromoethanol (3.16 g, 25.3 mmol), potassium carbonate (4.65 g, 33.7 mmol). The mixture was heated at 80° C. overnight. The mixture was cooled, partitioned between ethyl acetate and water. The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by a column chromatography eluting with petroleum ether and ethyl acetate (10:1) to give 2-(3-(trifluoromethoxy)phenoxy)ethanol (3.5 g, 94.5% yield) as a yellow oil. 1H-NMR (DMSO-d6) δ 7.28-7.30 (t, 1H), 6.81-6.86 (m, 2H), 6.78 (s, 1H), 4.07-4.09 (t, 2H), 3.95-3.99 (m, 2H), 2.58 (t, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.